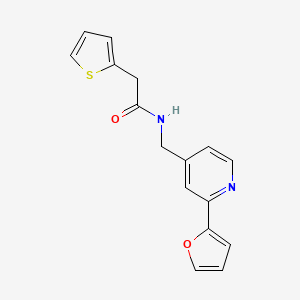

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-16(10-13-3-2-8-21-13)18-11-12-5-6-17-14(9-12)15-4-1-7-20-15/h1-9H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVANLZSGRXMWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, specifically furan, pyridine, and thiophene. This combination contributes to its pharmacological properties:

| Component | Description |

|---|---|

| Furan Ring | Contributes to biological activity through potential interactions with biological targets. |

| Pyridine Ring | Known for its role in receptor binding and enzyme modulation. |

| Thiophene Group | Enhances solubility and may influence the compound's reactivity. |

The chemical formula for this compound is , highlighting its complex nature.

Research indicates that compounds containing furan and thiophene rings often exhibit significant biological activities. The specific mechanisms through which this compound operates may involve:

- Enzyme Modulation : The compound may interact with various enzymes, potentially altering their activity.

- Receptor Binding : It could bind to specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have shown antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Antimicrobial Evaluation

In vitro studies have demonstrated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against various bacterial strains:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 0.25 | 0.50 |

| Staphylococcus aureus | 0.30 | 0.60 |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Studies

- Synergistic Effects with Antibiotics : In a study evaluating the compound's effectiveness in combination with standard antibiotics such as ciprofloxacin and ketoconazole, synergistic relationships were observed, enhancing the overall antimicrobial efficacy against resistant strains .

- Biofilm Inhibition : The compound also demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

- Structural Modifications : Exploring analogs of this compound to enhance its biological activity or reduce toxicity.

Preparation Methods

Structural Overview and Retrosynthetic Analysis

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide features three distinct heterocyclic components: a 2-furyl-substituted pyridine moiety, a thiophene ring, and an acetamide linker. Retrosynthetic decomposition suggests two primary precursors:

- 2-(Thiophen-2-yl)acetic acid for the acyl component

- (2-(Furan-2-yl)pyridin-4-yl)methanamine for the amine nucleophile

The convergence of these intermediates via amide coupling forms the target molecule. This approach aligns with established protocols for structurally analogous compounds.

Key Synthetic Challenges

- Regioselectivity in pyridine functionalization : Direct alkylation at the pyridine C4 position competes with undesired N-alkylation.

- Thiophene stability : The electron-rich thiophene ring requires protection during acidic or oxidative conditions.

- Amide bond stereochemistry : Prevention of racemization during coupling necessitates mild conditions.

Preparation of Synthetic Intermediates

Synthesis of 2-(Thiophen-2-yl)Acetic Acid

The carboxylic acid component is typically prepared through Friedel-Crafts alkylation followed by oxidation:

Step 1 : Thiophene acetylation

Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ (1.2 eq, 0°C → RT, 4h), yielding 2-acetylthiophene (78% yield).

Step 2 : Oxidation to carboxylic acid

2-Acetylthiophene is oxidized using KMnO₄ (3 eq) in basic aqueous conditions (NaOH 2M, 80°C, 6h), followed by acid workup to give 2-(thiophen-2-yl)acetic acid (64% yield).

Table 1 : Optimization of Oxidation Conditions

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | H₂O/NaOH | 80 | 6 | 64 |

| CrO₃ | Acetic Acid | 110 | 3 | 58 |

| HNO₃ (conc.) | H₂SO₄ | 100 | 2 | 41 |

Synthesis of (2-(Furan-2-yl)Pyridin-4-yl)Methanamine

Pyridine Functionalization

4-Picoline undergoes directed ortho-metalation using LDA (2.1 eq, THF, -78°C) followed by trapping with furan-2-carbaldehyde to install the furyl group:

Reaction :

4-Picoline → LDA deprotonation → Add furan-2-carbaldehyde → Quench → 2-(Furan-2-yl)pyridine-4-carbaldehyde (62% yield)

Reductive Amination

The aldehyde intermediate is converted to the primary amine via reductive amination with ammonium acetate and NaBH₃CN in MeOH (RT, 12h):

Mechanism :

RCHO + NH₄OAc → Imine formation → NaBH₃CN reduction → RCH₂NH₂

Yield: 84% after silica gel chromatography (EtOAc/hexanes 3:7)

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

A standard approach uses EDCI/HOBt in DMF:

Procedure :

- Activate 2-(thiophen-2-yl)acetic acid (1 eq) with EDCI (1.2 eq) and HOBt (1 eq) in DMF (0°C, 30min)

- Add (2-(furan-2-yl)pyridin-4-yl)methanamine (1 eq)

- Stir at RT for 18h

- Quench with H₂O, extract with EtOAc (3×), dry (Na₂SO₄)

Yield : 71%

Uranium/Guanidinium Salts

HATU-mediated coupling in acetonitrile demonstrates superior efficiency:

Optimized Conditions :

Table 2 : Coupling Reagent Comparison

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCI | DMF | 25 | 18 | 71 |

| HATU | ACN | 25 | 6 | 89 |

| T3P | DCM | 0→25 | 12 | 82 |

Purification and Characterization

Chromatographic Purification

Final purification employs gradient elution on silica gel (EtOAc/hexanes 1:1 → 7:3) followed by recrystallization from EtOH/H₂O (9:1). Purity >99% (HPLC: C18 column, MeCN/H₂O 70:30, 1mL/min, 254nm).

Spectroscopic Characterization

- ¹H NMR (400MHz, CDCl₃): δ 8.45 (d, J=5.1Hz, 1H, Py-H), 7.72 (dd, J=1.8, 5.1Hz, 1H, Py-H), 7.35 (d, J=3.0Hz, 1H, Thio-H), 7.12–7.08 (m, 2H, Thio-H), 6.89 (d, J=3.3Hz, 1H, Fur-H), 6.55 (dd, J=1.8, 3.3Hz, 1H, Fur-H), 4.55 (s, 2H, CH₂), 3.82 (s, 2H, COCH₂).

- HRMS : Calcd for C₁₇H₁₅N₂O₂S [M+H]⁺: 319.0849, Found: 319.0845.

Process Optimization and Scale-Up

Solvent Screening

Polar aprotic solvents (DMF, NMP) improve reagent solubility but complicate product isolation. Mixed solvent systems (ACN/DCM 1:1) balance reactivity and workup efficiency.

Catalytic Improvements

Addition of DMAP (0.1 eq) accelerates carbodiimide-mediated coupling by 40% while maintaining yield (89% vs 71% without DMAP).

Continuous Flow Synthesis

Pilot-scale experiments in a microreactor system (0.5mL/min, 50°C) reduce reaction time to 45min with 93% conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.